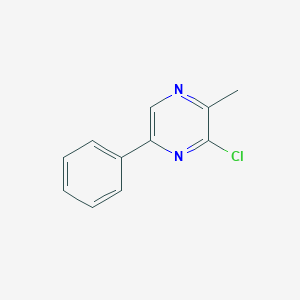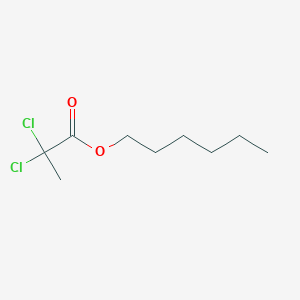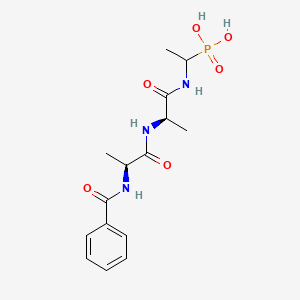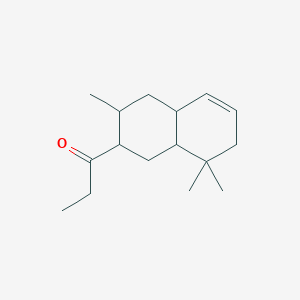
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of pyridine-2-carbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields including analytical chemistry and pharmaceuticals. The compound is characterized by its distinctive structure, which includes a pyridine ring and a dinitrophenylhydrazone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between pyridine-2-carbaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Mécanisme D'action
The mechanism of action of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property is exploited in analytical chemistry for the detection of aldehydes and ketones. The compound’s structure allows it to interact with various molecular targets, forming stable complexes that can be analyzed using spectroscopic methods .
Comparaison Avec Des Composés Similaires
- Pyridine-3-carbaldehyde 2,4-dinitrophenylhydrazone
- Pyridine-4-carbaldehyde 2,4-dinitrophenylhydrazone
- Salicylaldehyde 2,4-dinitrophenylhydrazone
Comparison: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is unique due to the position of the aldehyde group on the pyridine ring, which influences its reactivity and the stability of the hydrazone linkage. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in analytical and coordination chemistry .
Propriétés
Numéro CAS |
71606-79-6 |
|---|---|
Formule moléculaire |
C12H9N5O4 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)10-4-5-11(12(7-10)17(20)21)15-14-8-9-3-1-2-6-13-9/h1-8,15H/b14-8+ |
Clé InChI |
MITZPNKLOJLMJX-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


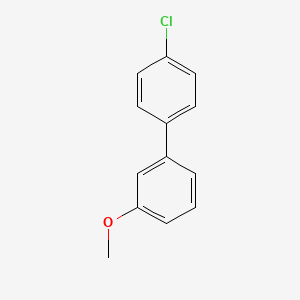
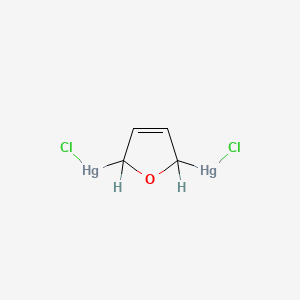
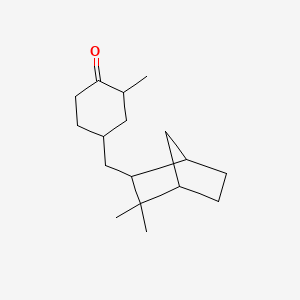
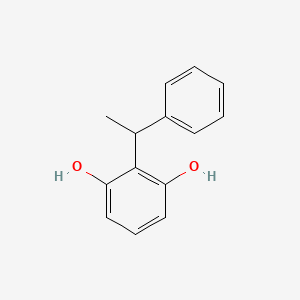

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
